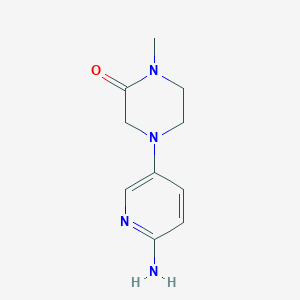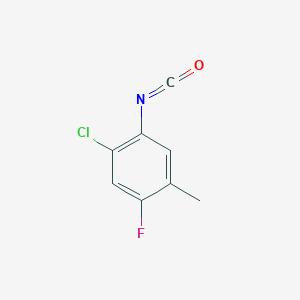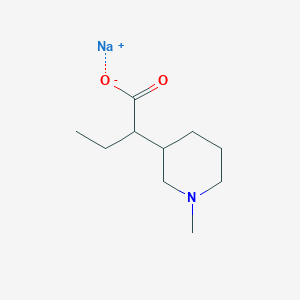
4-(6-Aminopyridin-3-yl)-1-methylpiperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-Aminopyridin-3-yl)-1-methylpiperazin-2-one is a chemical compound that features a piperazine ring substituted with an aminopyridine group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Aminopyridin-3-yl)-1-methylpiperazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-nitropyridine and piperazine.
Nucleophilic Substitution: 5-bromo-2-nitropyridine reacts with piperazine in the presence of a base to form 1-(6-nitropyridin-3-yl)piperazine.
Catalytic Hydrogenation: The nitro group is reduced to an amino group using catalytic hydrogenation with palladium on carbon as the catalyst.
N-Methylation: The piperazine ring is methylated using methyl iodide to yield the final product
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Nucleophilic Substitution: Conducted in a mixed solvent system of alcohol and water with an acid catalyst.
Catalytic Hydrogenation: Performed under controlled conditions to ensure high yield and purity.
N-Methylation: Achieved using methyl iodide or other suitable methylating agents.
化学反応の分析
Types of Reactions
4-(6-Aminopyridin-3-yl)-1-methylpiperazin-2-one undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used under basic conditions
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives
科学的研究の応用
4-(6-Aminopyridin-3-yl)-1-methylpiperazin-2-one is utilized in various scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Research: Used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: Employed in the development of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 4-(6-Aminopyridin-3-yl)-1-methylpiperazin-2-one involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets enzymes and receptors in the central nervous system.
Pathways Involved: The compound modulates neurotransmitter pathways, influencing synaptic transmission and neuronal activity
類似化合物との比較
Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Uniqueness
4-(6-Aminopyridin-3-yl)-1-methylpiperazin-2-one is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to other similar compounds. Its methyl group on the piperazine ring enhances its lipophilicity and membrane permeability, making it a valuable scaffold in drug design .
特性
分子式 |
C10H14N4O |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
4-(6-aminopyridin-3-yl)-1-methylpiperazin-2-one |
InChI |
InChI=1S/C10H14N4O/c1-13-4-5-14(7-10(13)15)8-2-3-9(11)12-6-8/h2-3,6H,4-5,7H2,1H3,(H2,11,12) |
InChIキー |
LFEWFEWBXIEGGJ-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1=O)C2=CN=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13507109.png)
![1-{7,10-Dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanaminehydrochloride](/img/structure/B13507111.png)

![6-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13507120.png)

![2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethan-1-amine trihydrochloride](/img/structure/B13507132.png)



![5-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B13507150.png)
